1-Bromo-3-cyclohexylmethanesulfonyl-benzene
Description
1-Bromo-3-cyclohexylmethanesulfonyl-benzene is a brominated aromatic compound featuring a cyclohexylmethanesulfonyl substituent at the meta position relative to the bromine atom. This structure confers unique physicochemical properties, such as moderate polarity due to the sulfonyl group and steric bulk from the cyclohexyl moiety. For example, trifluoromethanesulfonyl analogs exhibit high-resolution mass spectrometry (HRMS) profiles with m/z 287.9077 (calcd. 287.9067) , suggesting precision in structural characterization.
Properties
IUPAC Name |
1-bromo-3-(cyclohexylmethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2S/c14-12-7-4-8-13(9-12)17(15,16)10-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUCXFRXDCRSSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CS(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-3-cyclohexylmethanesulfonyl-benzene typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromothioanisole and cyclohexylmethanesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as methylene chloride, and a strong oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA) at low temperatures (0°C).
Procedure: 3-Bromothioanisole is added to methylene chloride, followed by the addition of m-CPBA. The mixture is stirred overnight, and the reaction is quenched with a saturated sodium thiosulfate solution. The product is then extracted with ethyl acetate, washed with brine, and dried over sodium sulfate.
Chemical Reactions Analysis
1-Bromo-3-cyclohexylmethanesulfonyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
1-Bromo-3-cyclohexylmethanesulfonyl-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.
Medicine: It may serve as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclohexylmethanesulfonyl-benzene involves its interaction with various molecular targets:
Molecular Targets: The bromine atom and sulfonyl group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity.
Pathways: The compound may interfere with metabolic pathways by modifying key enzymes or signaling molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in the sulfonyl substituent and adjacent groups:
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethanesulfonyl group (as in 1-Bromo-3-(trifluoromethanesulfonyl)benzene) enhances electrophilicity at the bromine site, facilitating nucleophilic substitution reactions compared to the cyclohexylmethanesulfonyl analog .
- Sulfonyl vs. Sulfinyl : Sulfinyl derivatives (e.g., 1-Bromo-3-(propane-2-sulfinyl)benzene) exhibit chirality, enabling enantioselective synthesis, whereas sulfonyl analogs lack this property .
Biological Activity
1-Bromo-3-cyclohexylmethanesulfonyl-benzene (CAS No. 1215076-77-9) is a sulfonyl-containing aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a bromine atom and a cyclohexylmethanesulfonyl group attached to a benzene ring. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonyl group is known to enhance the compound's reactivity, allowing it to participate in nucleophilic substitution reactions. This property may facilitate its binding to specific receptors or enzymes, potentially modulating their activity and influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
- Cytotoxicity : Some studies have reported cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Study :
- A study conducted on various bacterial strains demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli.
-
Cytotoxicity Assay :
- In vitro assays using human cancer cell lines (e.g., HeLa cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM.
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Anti-inflammatory Effects :
- In an animal model of inflammation, administration of the compound significantly reduced paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
Data Tables
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus (MIC: 50 µg/mL) | |
| Inhibition of E. coli (MIC: 75 µg/mL) | ||
| Cytotoxicity | IC50 = 30 µM against HeLa cells | |
| Anti-inflammatory | Significant reduction in paw edema |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
